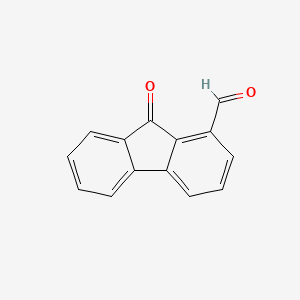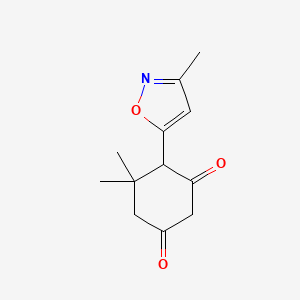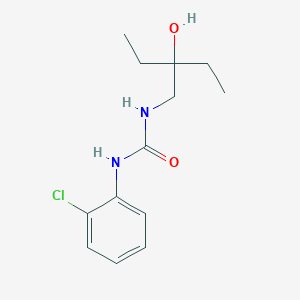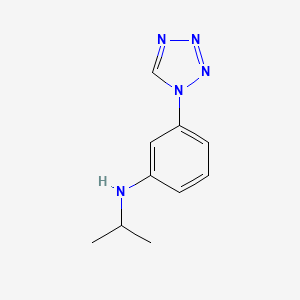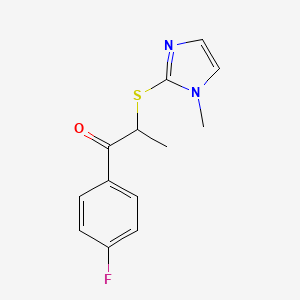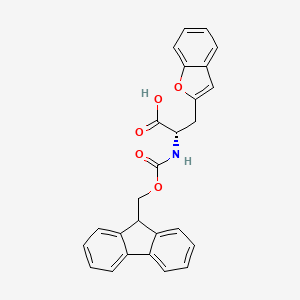![molecular formula C19H21N3O3 B14915602 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a nitrobenzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation of 4-tert-butylacetophenone with 2-nitrobenzohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The hydrazone linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic acid, and hydrochloric acid. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
科学的研究の応用
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-tert-Butylacetophenone: A related compound with a similar structure but lacking the nitrobenzohydrazide moiety.
N’-[1-(4-tert-butylphenyl)ethylidene]acetohydrazide: Another similar compound with a different functional group attached to the hydrazone linkage.
Uniqueness
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of both the tert-butylphenyl group and the nitrobenzohydrazide moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C19H21N3O3/c1-13(14-9-11-15(12-10-14)19(2,3)4)20-21-18(23)16-7-5-6-8-17(16)22(24)25/h5-12H,1-4H3,(H,21,23)/b20-13+ |
InChIキー |
PFGIQCPEJOSEQU-DEDYPNTBSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


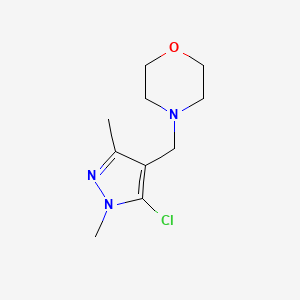
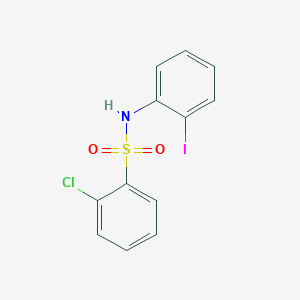
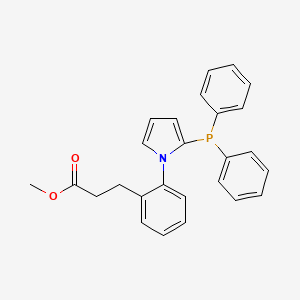
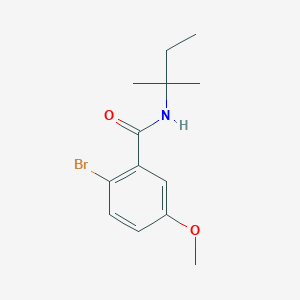
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)

![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
